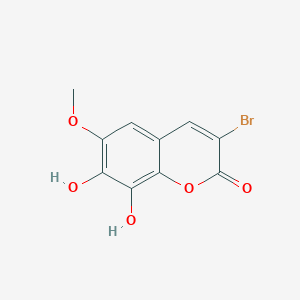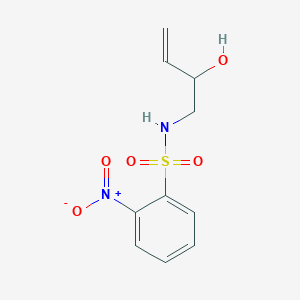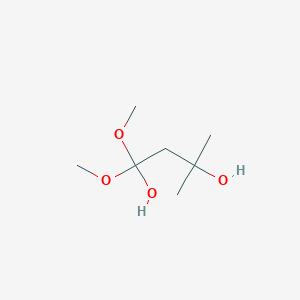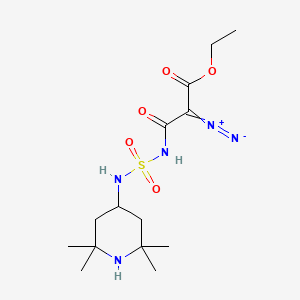
C14H25N5O5S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound C14H25N5O5S is a complex organic molecule with a molecular weight of 375.4438 g/mol. Its systematic name is 5-[(E)-[butoxy(oxido)methylidene]amino]-3-(4-methanesulfonyl-2,2-dimethylpiperazin-1-yl)-1,2,3$l^{5}$-oxadiazol-3-ylium . This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C14H25N5O5S typically involves multiple steps, starting with the reaction of butylamine with methanesulfonyl chloride to form N-butylmethanesulfonamide . This intermediate is then reacted with piperazine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound is carried out using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
C14H25N5O5S: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized , reduced , and substituted derivatives of This compound , which can have different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
C14H25N5O5S: has a wide range of applications in scientific research:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: : This compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which C14H25N5O5S exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the activation or inhibition of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
C14H25N5O5S: is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
C13H23N5O5S
C15H27N5O5S
C14H24N4O5S
These compounds share similar functional groups but differ in their molecular weight and structure, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C14H25N5O5S |
|---|---|
Molekulargewicht |
375.45 g/mol |
IUPAC-Name |
ethyl 2-diazo-3-oxo-3-[(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoylamino]propanoate |
InChI |
InChI=1S/C14H25N5O5S/c1-6-24-12(21)10(16-15)11(20)18-25(22,23)17-9-7-13(2,3)19-14(4,5)8-9/h9,17,19H,6-8H2,1-5H3,(H,18,20) |
InChI-Schlüssel |
NJETXLPGOYAQTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)NS(=O)(=O)NC1CC(NC(C1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B15171207.png)
![Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15171211.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide](/img/structure/B15171215.png)
![Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate](/img/structure/B15171237.png)

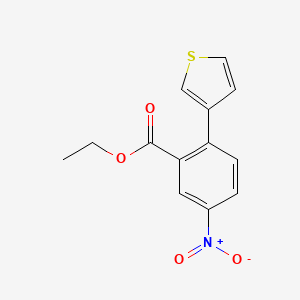
![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)
![3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B15171273.png)
![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)
